molecular formula C17H17NO3 B2529159 2-Diphenylacetylamino-propionic acid CAS No. 65707-69-9

2-Diphenylacetylamino-propionic acid

Cat. No. B2529159
CAS RN: 65707-69-9
M. Wt: 283.327
InChI Key: QGOLQRHBIUSBRQ-UHFFFAOYSA-N
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Description

2-Diphenylacetylamino-propionic acid is a compound that can be associated with a class of organic molecules that contain a diphenylacetylamino moiety linked to a propionic acid structure. While the specific compound "2-Diphenylacetylamino-propionic acid" is not directly mentioned in the provided papers, the research does discuss related compounds with diphenyl groups and amino acid functionalities. These compounds are of interest due to their potential pharmacological properties and relevance in drug discovery.

Synthesis Analysis

The synthesis of related compounds involves the reaction of isoflavones with arginine to produce a novel 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid. This one-step synthesis method is highlighted for its simplicity and efficiency, yielding a series of 14 new compounds characterized by FTIR, NMR, and elemental analysis. The methodology is noted for its suitability in library synthesis for drug discovery due to the good yields and high purities of the products .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Diphenylacetylamino-propionic acid has been characterized using spectroscopic techniques. For instance, the structure of 2-amino-2(diphenylamino)-propane-1,3-diol was elucidated using 13C NMR and IR spectroscopy after its synthesis from 2-amino-2bromo-1,3-propane diol treated with diphenylamine . Additionally, theoretical analysis using ab initio HF and DFT methods has been employed to examine the conformational preferences of a related compound, (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid, providing insights into the impact of phenyl substituents on the cyclopropane analogue of phenylalanine .

Chemical Reactions Analysis

The chemical reactions involving diphenylacetylamino-propionic acid analogues are diverse. For example, the synthesis of 1,1-diphenylacetic acid derivatives involves transformations of 2-phenyl-2-(p-nitrophenyl) propio- and butyronitriles, leading to compounds with potential pharmacological activities, such as anticonvulsant properties . These reactions are crucial for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with diphenylacetylamino groups are typically determined through experimental characterization techniques. The compounds synthesized in the studies are often solid, with specific colors noted, such as the yellowish-brown solid obtained in the synthesis of 2-amino-2`(diphenylamino)-propane-1,3-diol . The pharmacological properties, such as anticonvulsant activity, are evaluated through pharmacological screening, indicating the potential medicinal value of these compounds .

Scientific Research Applications

Environmental Degradation of Aromatic Acids

Research by Murdoch and Hay (2005) investigated the degradation of ibuprofen and related aromatic acids by environmental bacteria. Their findings are relevant to understanding the environmental impact and degradation pathways of compounds like 2-diphenylacetylamino-propionic acid. The study identified a bacterium capable of using ibuprofen as a carbon source, suggesting a biological method for the degradation of similar compounds (Murdoch & Hay, 2005).

Synthesis of Heteromultimetallic Complexes

Knöfel et al. (2020) explored the synthesis of heteromultimetallic dimolybdenum(ii) complexes using a ligand with functionalities similar to 2-diphenylacetylamino-propionic acid. This research highlights the potential of such compounds in creating complex metallic structures for various scientific applications, including in material science and catalysis (Knöfel, Schoo, Seifert, & Roesky, 2020).

Photochemical Reactions in Medical Research

Suzuki et al. (2013) studied the photochemical reaction of ketoprofen, a compound structurally similar to 2-diphenylacetylamino-propionic acid, with amino acids. This research is significant for understanding the photochemical properties of such compounds, which could have implications in drug development and dermatological applications (Suzuki, Shinoda, Osanai, & Isozaki, 2013).

Coordination Chemistry and Material Science

Zhao, Jennings, and Puddephatt (2008) delved into the coordination chemistry of diphosphine ligands, including derivatives of 2-diphenylacetylamino-propionic acid. Their work contributes to our understanding of how these compounds interact with various metals, which is crucial for designing new materials and catalysts (Zhao, Jennings, & Puddephatt, 2008).

Recovery of Carboxylic Acids from Waste Streams

The study by Keshav et al. (2009) on the extraction of propionic acid from waste streams is relevant for the environmental management of similar compounds like 2-diphenylacetylamino-propionic acid. Their research focuses on the recovery of carboxylic acids from industrial waste, highlighting the importance of such processes in environmental sustainability (Keshav, Wasewar, Chand, & Uslu, 2009).

Chiral Resolution in Chemical Synthesis

The research by Wei Hui-qian (2015) on the chiral resolution of similar compounds contributes to the understanding of how 2-diphenylacetylamino-propionic acid could be synthesized and separated into its enantiomers. This is vital for applications in pharmaceuticals where the chirality of a compound can significantly impact its biological activity (Wei Hui-qian, 2015).

properties

IUPAC Name

2-[(2,2-diphenylacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12(17(20)21)18-16(19)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOLQRHBIUSBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diphenylacetylamino-propionic acid

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